molecular formula C20H25N3O3S B12761061 3H-Indolium, 1,3,3-trimethyl-2-((methylphenylhydrazono)methyl)-, methanesulfonate CAS No. 71173-70-1

3H-Indolium, 1,3,3-trimethyl-2-((methylphenylhydrazono)methyl)-, methanesulfonate

Cat. No.: B12761061
CAS No.: 71173-70-1
M. Wt: 387.5 g/mol
InChI Key: USKVIHDIYUIGBG-UHFFFAOYSA-M
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Description

3H-Indolium, 1,3,3-trimethyl-2-((methylphenylhydrazono)methyl)-, methanesulfonate is a chemical compound with the molecular formula C20H25N3O4S It is known for its unique structure, which includes an indolium core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indolium, 1,3,3-trimethyl-2-((methylphenylhydrazono)methyl)-, methanesulfonate typically involves the reaction of 1,3,3-trimethyl-2-methyleneindoline with methylphenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3H-Indolium, 1,3,3-trimethyl-2-((methylphenylhydrazono)methyl)-, methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts and specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

3H-Indolium, 1,3,3-trimethyl-2-((methylphenylhydrazono)methyl)-, methanesulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3H-Indolium, 1,3,3-trimethyl-2-((methylphenylhydrazono)methyl)-, methanesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
  • 1,2,3,3-Tetramethyl-3H-indolium iodide
  • 1,3,3-Trimethyl-2-methyleneindoline

Uniqueness

3H-Indolium, 1,3,3-trimethyl-2-((methylphenylhydrazono)methyl)-, methanesulfonate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial applications .

Properties

CAS No.

71173-70-1

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

methanesulfonate;N-methyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline

InChI

InChI=1S/C19H22N3.CH4O3S/c1-19(2)16-12-8-9-13-17(16)21(3)18(19)14-20-22(4)15-10-6-5-7-11-15;1-5(2,3)4/h5-14H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

USKVIHDIYUIGBG-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=N/N(C)C3=CC=CC=C3)C)C.CS(=O)(=O)[O-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=NN(C)C3=CC=CC=C3)C)C.CS(=O)(=O)[O-]

Origin of Product

United States

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